ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a piperazine moiety
Properties
IUPAC Name |
ethyl 4-[4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O9S/c1-5-38-25(32)29-10-12-30(13-11-29)40(33,34)18-8-6-16(7-9-18)22(31)26-24-28-27-23(39-24)17-14-19(35-2)21(37-4)20(15-17)36-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDWWSFMLGCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Formation of the sulfonyl piperazine moiety: This involves the sulfonation of piperazine followed by the attachment of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with various molecular targets:
Tubulin Inhibition: The compound can inhibit tubulin polymerization, which is crucial for cell division.
Enzyme Inhibition: It can inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival.
Receptor Binding: The compound can bind to receptors like P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a sulfonyl piperazine moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities .
Biological Activity
Ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.
Chemical Structure
The compound features a piperazine core with various substituents, including a sulfonamide group and an oxadiazole moiety. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy for its influence on biological activity.
Anticancer Properties
Recent studies indicate that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The oxadiazole moiety is known to interact with various cellular targets involved in cancer proliferation and survival pathways. For instance:
- Mechanisms of Action : Oxadiazoles have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Cytotoxicity Studies : In vitro assays demonstrated that compounds containing the oxadiazole structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar oxadiazole derivatives have been effective against various bacterial strains and fungi:
- In Vitro Studies : Compounds with oxadiazole rings have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.
Antioxidant Effects
The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals:
- Radical Scavenging Activity : Studies have indicated that methoxy-substituted phenolic compounds can exhibit significant antioxidant activity by neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related oxadiazole derivative against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Assessment
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Data Summary
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves sequential steps: (i) formation of the 1,3,4-oxadiazole core via cyclization of acylhydrazides, (ii) sulfonylation of the piperazine ring, and (iii) carbamoylation at the benzenesulfonyl group. Critical parameters include solvent polarity (e.g., DMF for carbamoylation ), temperature control (60–80°C for oxadiazole formation ), and stoichiometric ratios (e.g., 1.2:1 coupling reagent-to-substrate ratio for amide bond formation ). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity.
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks for the trimethoxyphenyl group (δ ~3.8–4.0 ppm for methoxy protons) and piperazine ring (δ ~3.4–3.6 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve 3D conformation to validate steric interactions between the oxadiazole and piperazine moieties .
Q. What standard assays are used to evaluate its biological activity in preclinical studies?
- Methodological Answer:
- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with EC50 calculations and selectivity indices (normal vs. cancer cells) .
- Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled competitors) to determine Ki values .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the trimethoxyphenyl moiety to enhance solubility while monitoring LogP via HPLC-derived retention times .
- Prodrug strategies : Replace the ethyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic soft spots (e.g., esterase cleavage) and modify susceptible regions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing 3,4,5-trimethoxyphenyl with 4-methoxyphenyl) to isolate substituent effects .
- Data normalization : Apply Z-score or Grubbs’ test to exclude outliers in dose-response datasets .
Q. What computational approaches predict binding modes and target interactions?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., PI3Kγ) using the oxadiazole as a hinge-binding motif .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify critical residues (e.g., Lys833 in kinases) .
- QSAR modeling : Corporate Hammett σ values of substituents to predict activity cliffs .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer:
- Co-solvent systems : Use Cremophor EL/PEG 400 (1:4 ratio) for intravenous administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release, validated by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
